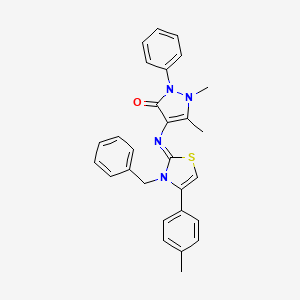
5-Chloro-1-methyl-3-nitropyridin-2-one
Overview
Description
5-Chloro-1-methyl-3-nitropyridin-2-one is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 3-position on the pyridinone ring .
Preparation Methods
The synthesis of 5-Chloro-1-methyl-3-nitropyridin-2-one typically involves the nitration of 5-chloro-1-methylpyridin-2-one. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Chloro-1-methyl-3-nitropyridin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
5-Chloro-1-methyl-3-nitropyridin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-nitropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-1-methyl-3-nitropyridin-2-one can be compared with other nitropyridine derivatives, such as:
2-Chloro-5-methyl-4-nitropyridine 1-oxide: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
5-Chloro-4-methyl-3-nitropyridin-2-amine: Another derivative with distinct functional groups, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
5-chloro-1-methyl-3-nitropyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFCXSMHSAHMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2729031.png)




![Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2729038.png)
![N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)
![2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione](/img/structure/B2729041.png)


![2-chloro-N-methyl-N-{[3-(4-methyl-1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methyl}propanamide](/img/structure/B2729047.png)


